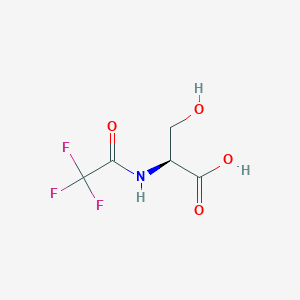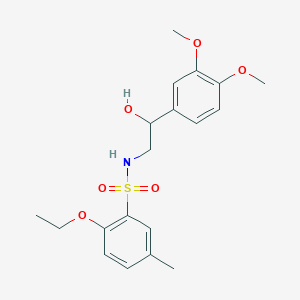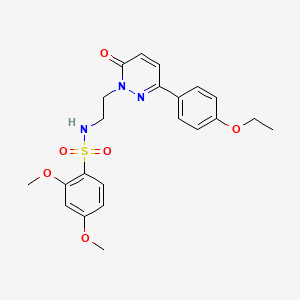
(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid” is a chemical compound with the CAS Number: 1428-32-6 . It has a molecular weight of 201.1 and its molecular formula is C5H6F3NO4 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 . The InChI key is MNZSUGIBHJBDRX-REOHCLBHSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 371.7±42.0 °C . Its predicted density is 1.597±0.06 g/cm3 . The predicted pKa value is 2.78±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid plays a crucial role in the synthesis of various heterocycles, such as furanones. Saimoto, Shinoda, Matsubara, Oshima, Hiyama, and Nozaki (1983) explored new methods for synthesizing 3(2H)-furanones and 2(5H)-furanones, utilizing the reaction of ketones with propynal diethyl acetal, followed by treatment with sulfuric acid–methanol, and then reaction with trifluoroacetic acid. This highlights the compound's significance in organic synthesis, particularly in the construction of oxygen-containing heterocycles (Saimoto et al., 1983).
Catalysis in Organic Reactions
In another research, Xu, Zhang, Wu, Liu, Shi, and Wang (2006) demonstrated the use of trifluoroacetamido compounds in Rh(II)-catalyzed reactions of β-hydroxy-α-diazo carbonyl compounds. This study shows the effectiveness of trifluoroacetamido groups in facilitating 2,3-migration reactions, a fundamental process in organic chemistry (Xu et al., 2006).
Analytical Chemistry and Chromatography
In the field of analytical chemistry, Shou and Naidong (2005) explored the role of trifluoroacetic acid in HPLC and LC-MS analysis. Their research focused on overcoming the ion suppression caused by trifluoroacetic acid in the analysis of basic compounds, showcasing the compound's relevance in improving analytical techniques (Shou & Naidong, 2005).
DNA Stabilization and Radiation Studies
Ribar, Huber, Śmiałek, Tanzer, Neustetter, Schürmann, Bald, and Denifl (2018) investigated the role of compounds like TRIS and EDTA, which often contain trifluoroacetamido groups, as DNA stabilizers in radiation studies. Their work emphasizes the significance of these compounds in understanding DNA's response to radiation, particularly in the formation of reactive radicals upon electron attachment (Ribar et al., 2018).
Chemical Transformations and Esterification
Savina, Fesenko, Sheichenko, Shavlinskii (1986) studied the transformation of oleanolic acid in a trifluoroacetic acid medium, leading to the isolation of 3-trifluoroacetoxyoleanolic acid. This research provides insights into the chemical transformations and esterification processes involving trifluoroacetic acid derivatives (Savina et al., 1986).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZSUGIBHJBDRX-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2733462.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2733463.png)



![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2733470.png)

